7-Iodohept-5-enenitrile
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Overview
Description
7-Iodohept-5-enenitrile is an organic compound characterized by the presence of an iodine atom attached to a heptene chain with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-5-enenitrile typically involves the iodination of hept-5-enenitrile. One common method includes the reaction of hept-5-enenitrile with iodine in the presence of a suitable catalyst or under specific conditions to achieve the desired iodinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodohept-5-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine for halogenation.
Oxidation and Reduction: Lithium aluminum hydride for reduction, and potassium permanganate for oxidation.
Major Products:
Substitution: Formation of compounds like 7-azidohept-5-enenitrile.
Addition: Formation of 7-iodoheptane or 7,7-diiodoheptane.
Oxidation and Reduction: Formation of 7-aminohept-5-enenitrile or 7-carboxyhept-5-enenitrile.
Scientific Research Applications
7-Iodohept-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Iodohept-5-enenitrile involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic reactions, while the nitrile group can engage in nucleophilic interactions. These properties make it a versatile compound in various chemical transformations and biological applications .
Comparison with Similar Compounds
Hept-5-enenitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromohept-5-enenitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
7-Chlorohept-5-enenitrile: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 7-Iodohept-5-enenitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
61546-44-9 |
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Molecular Formula |
C7H10IN |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
7-iodohept-5-enenitrile |
InChI |
InChI=1S/C7H10IN/c8-6-4-2-1-3-5-7-9/h2,4H,1,3,5-6H2 |
InChI Key |
UDWMIDJMCQRERE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCI)CC#N |
Origin of Product |
United States |
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